Cas no 2680694-22-6 (2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid)

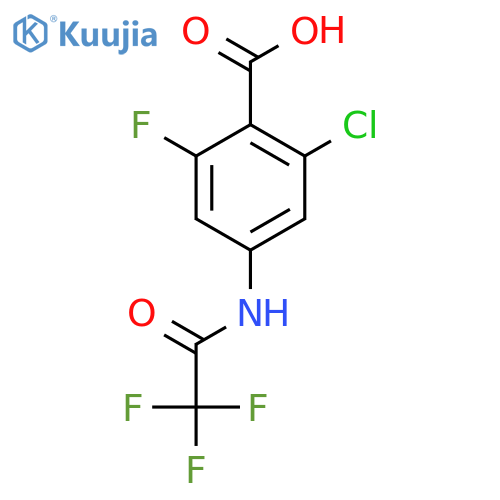

2680694-22-6 structure

商品名:2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid

2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2680694-22-6

- EN300-28287115

- 2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid

- 2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid

-

- インチ: 1S/C9H4ClF4NO3/c10-4-1-3(15-8(18)9(12,13)14)2-5(11)6(4)7(16)17/h1-2H,(H,15,18)(H,16,17)

- InChIKey: YCJJEDBMEUZXAY-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(=O)O)C(=CC(=C1)NC(C(F)(F)F)=O)F

計算された属性

- せいみつぶんしりょう: 284.9815833g/mol

- どういたいしつりょう: 284.9815833g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 66.4Ų

2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28287115-1.0g |

2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680694-22-6 | 1g |

$1229.0 | 2023-05-25 | ||

| Enamine | EN300-28287115-2.5g |

2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680694-22-6 | 2.5g |

$2268.0 | 2023-09-08 | ||

| Enamine | EN300-28287115-0.25g |

2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680694-22-6 | 0.25g |

$1065.0 | 2023-09-08 | ||

| Enamine | EN300-28287115-10.0g |

2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680694-22-6 | 10g |

$5283.0 | 2023-05-25 | ||

| Enamine | EN300-28287115-10g |

2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680694-22-6 | 10g |

$4974.0 | 2023-09-08 | ||

| Enamine | EN300-28287115-0.5g |

2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680694-22-6 | 0.5g |

$1111.0 | 2023-09-08 | ||

| Enamine | EN300-28287115-5.0g |

2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680694-22-6 | 5g |

$3562.0 | 2023-05-25 | ||

| Enamine | EN300-28287115-5g |

2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680694-22-6 | 5g |

$3355.0 | 2023-09-08 | ||

| Enamine | EN300-28287115-1g |

2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680694-22-6 | 1g |

$1157.0 | 2023-09-08 | ||

| Enamine | EN300-28287115-0.1g |

2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |

2680694-22-6 | 0.1g |

$1019.0 | 2023-09-08 |

2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

2680694-22-6 (2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid) 関連製品

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量